molecular formula C9H6Cl2N2S3 B2693147 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 210285-94-2

5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2693147
CAS No.: 210285-94-2
M. Wt: 309.24
InChI Key: LIJIYFUJPCLRFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-thiol under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the dichlorobenzyl group contribute to its binding affinity and specificity for certain proteins and enzymes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the dichlorobenzyl group, which enhances its chemical reactivity and binding affinity for certain molecular targets. This makes it a valuable compound in various scientific research applications .

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S3/c10-6-2-1-3-7(11)5(6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIYFUJPCLRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NNC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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